molecular formula C11H15N3O2 B182086 N-(Morpholinomethyl)nicotinamide CAS No. 20973-55-1

N-(Morpholinomethyl)nicotinamide

Cat. No.: B182086
CAS No.: 20973-55-1
M. Wt: 221.26 g/mol
InChI Key: ONJOOOHFIDAJFM-UHFFFAOYSA-N
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Description

N-(Morpholinomethyl)nicotinamide is a nicotinamide derivative characterized by a morpholine ring linked to the nicotinamide core via a methylene (-CH2-) group. This compound is of interest in medicinal chemistry due to the pharmacophoric properties of both nicotinamide (a precursor of NAD+) and morpholine (a heterocycle known to enhance solubility and bioavailability).

Properties

CAS No.

20973-55-1

Molecular Formula

C11H15N3O2

Molecular Weight

221.26 g/mol

IUPAC Name

N-(morpholin-4-ylmethyl)pyridine-3-carboxamide

InChI

InChI=1S/C11H15N3O2/c15-11(10-2-1-3-12-8-10)13-9-14-4-6-16-7-5-14/h1-3,8H,4-7,9H2,(H,13,15)

InChI Key

ONJOOOHFIDAJFM-UHFFFAOYSA-N

SMILES

C1COCCN1CNC(=O)C2=CN=CC=C2

Canonical SMILES

C1COCCN1CNC(=O)C2=CN=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between N-(Morpholinomethyl)nicotinamide and related derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Structural Features Spectral Data (1H NMR, DMSO-d6) Reference
This compound C12H15N3O2 233.27 Not reported Morpholine-CH2-Nicotinamide linkage Not explicitly reported; likely δ ~3.55–3.58 (m, morpholine CH2)
N-[2-(4-Morpholinylcarbonyl)phenyl]nicotinamide C17H17N3O3 311.34 Not reported Morpholine-CO-Ph-Nicotinamide δ 3.55–3.58 (m, morpholine CH2), aromatic protons δ 7.6–9.1
N-(3-Hydroxyphenyl)nicotinamide C12H10N2O2 214.22 Not reported Hydroxyphenyl-Nicotinamide Dihedral angle: 5.02° (pyridine-phenyl planes)
N-Methylnicotinamide C7H8N2O 136.15 Not reported Direct N-methyl substitution δ 3.1 (s, N-CH3), δ 8.3–9.1 (pyridine protons)
N-(Hydroxymethyl)nicotinamide C7H8N2O2 152.15 Not reported Hydroxymethyl (-CH2OH) substitution CAS 3569-99-1; safety data available

Key Observations:

  • Morpholine Linkage: The presence of a morpholine ring enhances solubility compared to simpler derivatives like N-methylnicotinamide. However, the linkage type (e.g., methylene vs. carbonyl) impacts electronic properties and steric bulk.
  • Dihedral Angles: Substitutions on the phenyl ring (e.g., hydroxyl in N-(3-hydroxyphenyl)nicotinamide) significantly influence molecular conformation.

Functional Group Impact on Activity

  • Sulfonamide Derivatives: Compounds like N,N-Dimethyl-2-sulfamoylnicotinamide introduce sulfonamide groups, which are associated with increased metabolic stability and target affinity in drug design .

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